molecular formula C11H10F3NO B7541143 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one

Cat. No. B7541143
M. Wt: 229.20 g/mol
InChI Key: WWLDKZRRWBZWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one, also known as TFMP, is a chemical compound with various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In

Mechanism of Action

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one acts as a positive allosteric modulator of GABA receptors, which enhances the activity of the receptors and increases the inhibitory effects of GABA neurotransmission. This mechanism of action has been studied in vitro and in vivo, and it has been shown to have anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one has been shown to have anxiolytic and sedative effects in animal models. Additionally, 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one has been shown to increase the activity of GABA receptors in the brain, which can lead to increased inhibitory neurotransmission and decreased excitability.

Advantages and Limitations for Lab Experiments

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one has several advantages for lab experiments, including its high potency and selectivity for GABA receptors. However, 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

Future research on 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one could focus on the development of novel drugs for the treatment of anxiety, depression, and other neurological disorders. Additionally, further studies could investigate the potential for 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one to modulate other neurotransmitter systems and its potential for use in combination therapies. Finally, studies could investigate the safety and efficacy of 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one in human clinical trials.
In conclusion, 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one is a chemical compound with various scientific research applications, including as a ligand for the study of GABA receptors and the development of novel drugs for neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been studied and continue to be investigated.

Synthesis Methods

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one can be synthesized using different methods, including the reaction of 4-(Trifluoromethyl)benzaldehyde with 3-pyrrolin-2-one in the presence of a catalyst. Another method involves the reaction of 4-(Trifluoromethyl)benzonitrile with 3-pyrrolin-2-one in the presence of a base. These methods have been optimized to produce high yields of 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one.

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one has been used in various scientific research applications, including as a ligand for the study of GABA receptors, which are involved in the regulation of neurotransmission. Additionally, 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one has been used in the development of novel drugs for the treatment of anxiety, depression, and other neurological disorders.

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLDKZRRWBZWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one

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